molecular formula C15H18ClN3O3S B13091470 4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B13091470
M. Wt: 355.8 g/mol
InChI Key: VPEHAZJOBYBLFU-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a chloro-substituted thienopyrimidine core, a methoxyoxetane moiety, and a morpholine ring

Preparation Methods

The synthesis of 4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine involves multiple steps, starting with the preparation of the thienopyrimidine core. The synthetic route typically includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring system.

    Introduction of the Chloro and Methoxyoxetane Groups: The chloro and methoxyoxetane groups are introduced through substitution reactions using suitable reagents and catalysts.

    Attachment of the Morpholine Ring: The final step involves the attachment of the morpholine ring to the thienopyrimidine core through nucleophilic substitution reactions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine can be compared with other thienopyrimidine derivatives, such as:

    4-(6-Methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine: This compound shares a similar core structure but differs in the substituents attached to the thienopyrimidine ring.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a different ring system but exhibit similar biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18ClN3O3S

Molecular Weight

355.8 g/mol

IUPAC Name

4-[2-chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C15H18ClN3O3S/c1-9-10-11(23-12(9)15(20-2)7-22-8-15)13(18-14(16)17-10)19-3-5-21-6-4-19/h3-8H2,1-2H3

InChI Key

VPEHAZJOBYBLFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)C4(COC4)OC

Origin of Product

United States

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